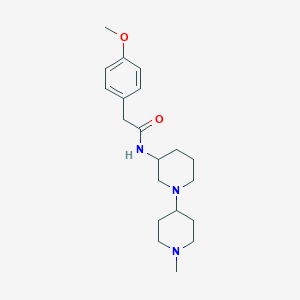
2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide, also known as MPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide is not fully understood, but it is thought to act on the dopamine and glutamate systems in the brain. It has been shown to increase the levels of dopamine and glutamate in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide is its high purity and stability, which makes it ideal for use in lab experiments. However, its low solubility in water can make it difficult to administer in certain experiments, and its high cost may limit its use in some labs.
Orientations Futures
There are a number of potential future directions for 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide research. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide may also have potential as an analgesic, and more research is needed to determine its effectiveness in treating pain. Additionally, the mechanism of action of 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide is not fully understood, and further studies are needed to elucidate its effects on the dopamine and glutamate systems in the brain.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide involves the reaction of 4-methoxybenzaldehyde with N-(1-methyl-4-piperidinyl)acetamide in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to yield 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide. This method has been optimized to produce high yields of 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide with excellent purity.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide has also been investigated for its potential as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22-12-9-18(10-13-22)23-11-3-4-17(15-23)21-20(24)14-16-5-7-19(25-2)8-6-16/h5-8,17-18H,3-4,9-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJLQTOPEZQSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6070983.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070990.png)


![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6071013.png)

![3-benzyl-4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6071021.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6071024.png)

![3-{1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6071044.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)

![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)
